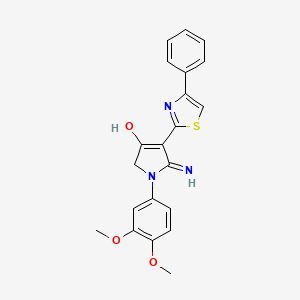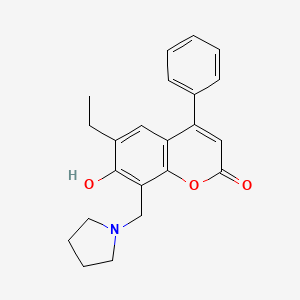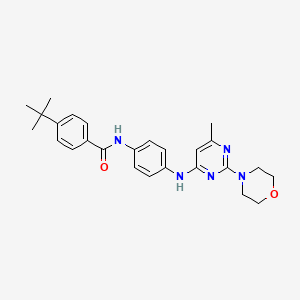![molecular formula C20H18ClN5O3 B11301478 N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11301478.png)
N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-クロロ-2-メトキシフェニル)-2-[2-(4-メチルフェニル)-5-オキソ-5,6-ジヒドロ-4H-イミダゾ[1,2-b][1,2,4]トリアゾール-6-イル]アセトアミドは、イミダゾトリアゾール類に属する複雑な有機化合物です。
製法
合成ルートと反応条件
N-(5-クロロ-2-メトキシフェニル)-2-[2-(4-メチルフェニル)-5-オキソ-5,6-ジヒドロ-4H-イミダゾ[1,2-b][1,2,4]トリアゾール-6-イル]アセトアミドの合成は、通常、複数段階のプロセスで行われます。
イミダゾトリアゾールコアの形成: このステップでは、適切な前駆体を制御された条件下で環化して、イミダゾトリアゾール環系を形成します。
置換反応:
アセチル化: 最後のステップでは、中間体の化合物をアセチル化して標的分子を得ます。
工業生産方法
この化合物の工業生産では、収率と純度を高めるために、上記の合成ルートの最適化が行われる場合があります。これには、通常、次のような方法が含まれます。
触媒作用: 反応効率を向上させるための触媒の使用。
精製: 再結晶やクロマトグラフィーなどの技術を用いて最終生成物を精製する。
化学反応解析
反応の種類
N-(5-クロロ-2-メトキシフェニル)-2-[2-(4-メチルフェニル)-5-オキソ-5,6-ジヒドロ-4H-イミダゾ[1,2-b][1,2,4]トリアゾール-6-イル]アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、追加の官能基を導入したり、既存の官能基を変えたりすることができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用できます。
置換: この化合物は、求核置換反応や求電子置換反応に参加できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
置換試薬: ハロゲン化化合物や有機金属試薬など。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってヒドロキシル化された誘導体が生成される場合があり、置換反応によって新しい芳香族または脂肪族基が導入される場合もあります。
科学研究への応用
N-(5-クロロ-2-メトキシフェニル)-2-[2-(4-メチルフェニル)-5-オキソ-5,6-ジヒドロ-4H-イミダゾ[1,2-b][1,2,4]トリアゾール-6-イル]アセトアミドは、いくつかの科学研究で応用されています。
医薬品化学: ユニークな構造特徴のため、治療薬としての可能性が調査されています。
材料科学: この化合物の特性により、ポリマーやナノ材料などの先端材料への利用が期待されています。
生物学的研究: 生物分子との相互作用や潜在的な生物学的活性を理解するための研究に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves a multi-step process:
Formation of the Imidazotriazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazotriazole ring system.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenated compounds or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential biological activities.
作用機序
N-(5-クロロ-2-メトキシフェニル)-2-[2-(4-メチルフェニル)-5-オキソ-5,6-ジヒドロ-4H-イミダゾ[1,2-b][1,2,4]トリアゾール-6-イル]アセトアミドが効果を発揮するメカニズムには、次のようなものが含まれます。
分子標的: この化合物は、生物系における特定の酵素や受容体と相互作用する可能性があります。
経路: 細胞機能の変化につながるシグナル伝達経路を調節する可能性があります。
類似化合物の比較
類似化合物
- N-(5-クロロ-2-メトキシフェニル)-2-[2-(4-メチルフェニル)-5-オキソ-4,5-ジヒドロ-1H-イミダゾール-6-イル]アセトアミド
- N-(5-クロロ-2-メトキシフェニル)-2-[2-(4-メチルフェニル)-5-オキソ-5,6-ジヒドロ-1H-イミダゾ[1,2-b][1,2,4]トリアゾール-6-イル]プロピオンアミド
独自性
N-(5-クロロ-2-メトキシフェニル)-2-[2-(4-メチルフェニル)-5-オキソ-5,6-ジヒドロ-4H-イミダゾ[1,2-b][1,2,4]トリアゾール-6-イル]アセトアミドは、特異的な置換パターンと、イミダゾトリアゾールとアセトアミドの両方の官能基を有しているため、独特の化学的および生物学的特性を有しています。
類似化合物との比較
Similar Compounds
- **N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazole-6-yl]acetamide
- **N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]propionamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is unique due to its specific substitution pattern and the presence of both imidazotriazole and acetamide functionalities, which confer distinct chemical and biological properties.
特性
分子式 |
C20H18ClN5O3 |
|---|---|
分子量 |
411.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide |
InChI |
InChI=1S/C20H18ClN5O3/c1-11-3-5-12(6-4-11)18-23-20-24-19(28)15(26(20)25-18)10-17(27)22-14-9-13(21)7-8-16(14)29-2/h3-9,15H,10H2,1-2H3,(H,22,27)(H,23,24,25,28) |
InChIキー |
FHKFJOWRDPGUGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=C(C=CC(=C4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl {[6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate](/img/structure/B11301398.png)


![2-[(3-methylbenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11301440.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11301445.png)

![N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11301455.png)
![N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11301467.png)
![6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11301468.png)
![N~4~-(3-chlorophenyl)-1-methyl-N~6~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11301474.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide](/img/structure/B11301481.png)
![N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide](/img/structure/B11301485.png)
![trans-4-[({[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11301488.png)

